molecular formula C28H26N4O2 B2723065 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1189875-26-0

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2723065
CAS No.: 1189875-26-0
M. Wt: 450.542
InChI Key: UFXJZHJKSGAKBX-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a complex organic molecule with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by a fusion of pyrimidine and indole rings, incorporating various functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic routes for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide typically involve multi-step organic synthesis, beginning with the construction of the pyrimidoindole core. Various methods may be employed, such as:

  • Starting Materials

    : Benzylamines, methylpyrimidones, and indoles.

  • Stepwise Reactions

    : The sequence may involve condensation, cyclization, and functional group modifications.

  • Reaction Conditions

    : Use of solvents like dimethylformamide, catalysts such as palladium on carbon, and reagents like acetic anhydride.

For industrial production, optimization of these steps is essential to increase yield and purity, often involving automated reactors and rigorous quality control processes.

Chemical Reactions Analysis

The compound undergoes several types of reactions:

  • Oxidation

    : Involves the transformation of functional groups, such as converting methyl groups to carboxyl groups, using oxidizing agents like potassium permanganate.

  • Reduction

    : Reduces carbonyl groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution

    : Involves nucleophilic or electrophilic substitution reactions, where groups attached to the aromatic ring are replaced by other substituents. Common reagents include halogens and organometallics. Major products from these reactions depend on the conditions and reagents used but can include hydroxylated, halogenated, or alkylated derivatives.

Scientific Research Applications

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide has diverse applications:

  • Chemistry

    : Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology

    : Serves as a probe or ligand in biochemical assays to study protein interactions and functions.

  • Medicine

    : Potential therapeutic applications due to its bioactivity, including as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Industry

    : Used in the manufacture of specialty chemicals, pharmaceuticals, and materials science for developing new polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action is complex and depends on the context of its use:

  • Molecular Targets

    : May interact with enzymes, receptors, or nucleic acids.

  • Pathways Involved

    : Often involves inhibition or modulation of biochemical pathways critical to cell growth, signaling, or metabolism. In medical applications, it may bind to specific protein targets, thereby altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide stands out due to its unique structure and functional versatility.

  • Similar Compounds

    : Other pyrimidoindole derivatives and analogs of acetamides.

  • Uniqueness

    : The fusion of the pyrimidine and indole rings with specific functional groups confers distinct chemical reactivity and biological activity.

That should give you a thorough rundown of this complex compound! What else do you want to explore today?

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-20-12-13-24-23(16-20)26-27(28(34)31(19-30-26)17-22-10-6-3-7-11-22)32(24)18-25(33)29-15-14-21-8-4-2-5-9-21/h2-13,16,19H,14-15,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJZHJKSGAKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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